molecular formula C33H56O4 B14738030 Didecyl 2-(2-phenylpropan-2-yl)butanedioate CAS No. 5859-40-5

Didecyl 2-(2-phenylpropan-2-yl)butanedioate

Cat. No.: B14738030
CAS No.: 5859-40-5
M. Wt: 516.8 g/mol
InChI Key: MUYXJBPPSYGFNO-UHFFFAOYSA-N
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Description

Didecyl 2-(2-phenylpropan-2-yl)butanedioate is a chemical compound with a complex structure that includes a phenyl group and a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didecyl 2-(2-phenylpropan-2-yl)butanedioate typically involves esterification reactions. One common method is the reaction between 2-phenylpropan-2-yl alcohol and butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Didecyl 2-(2-phenylpropan-2-yl)butanedioate can undergo several types of chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phenyl ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Different esters or amides.

Scientific Research Applications

Didecyl 2-(2-phenylpropan-2-yl)butanedioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Didecyl 2-(2-phenylpropan-2-yl)butanedioate involves its interaction with specific molecular targets and pathways. The phenyl group can interact with aromatic receptors, while the ester groups can undergo hydrolysis to release active compounds. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A related compound with a similar phenyl group but different functional groups.

    Phenylacetone: Another compound with a phenyl group and a ketone functional group.

Uniqueness

Didecyl 2-(2-phenylpropan-2-yl)butanedioate is unique due to its specific ester structure and the presence of both phenyl and butanedioate groups. This combination of functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

5859-40-5

Molecular Formula

C33H56O4

Molecular Weight

516.8 g/mol

IUPAC Name

didecyl 2-(2-phenylpropan-2-yl)butanedioate

InChI

InChI=1S/C33H56O4/c1-5-7-9-11-13-15-17-22-26-36-31(34)28-30(33(3,4)29-24-20-19-21-25-29)32(35)37-27-23-18-16-14-12-10-8-6-2/h19-21,24-25,30H,5-18,22-23,26-28H2,1-4H3

InChI Key

MUYXJBPPSYGFNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)C(C)(C)C1=CC=CC=C1

Origin of Product

United States

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